molecular formula C20H22N2O2 B14409287 N-(2-Acetylphenyl)-1-benzyl-L-prolinamide CAS No. 82704-15-2

N-(2-Acetylphenyl)-1-benzyl-L-prolinamide

Cat. No.: B14409287
CAS No.: 82704-15-2
M. Wt: 322.4 g/mol
InChI Key: WQMUQIKTXAMNIA-IBGZPJMESA-N
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Description

N-(2-Acetylphenyl)-1-benzyl-L-prolinamide is an organic compound with a complex molecular structure It is characterized by the presence of an acetyl group attached to a phenyl ring, a benzyl group, and an L-prolinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Acetylphenyl)-1-benzyl-L-prolinamide typically involves multiple steps, starting from readily available precursors. One common method involves the acylation of 2-aminophenyl with acetyl chloride to form 2-acetylaminophenyl. This intermediate is then coupled with benzyl-L-proline using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization may be employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-Acetylphenyl)-1-benzyl-L-prolinamide can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form corresponding carboxylic acids.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst like iron (Fe) or sulfuric acid (H2SO4).

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

N-(2-Acetylphenyl)-1-benzyl-L-prolinamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of N-(2-Acetylphenyl)-1-benzyl-L-prolinamide involves its interaction with specific molecular targets. The acetyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The benzyl and prolinamide moieties may contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Acetylphenyl)benzamide: Similar structure but lacks the prolinamide moiety.

    N-Benzyl-L-proline: Contains the proline and benzyl groups but lacks the acetylphenyl group.

Uniqueness

N-(2-Acetylphenyl)-1-benzyl-L-prolinamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both acetyl and prolinamide moieties allows for versatile interactions in various chemical and biological contexts, making it a valuable compound for research and industrial applications.

Properties

CAS No.

82704-15-2

Molecular Formula

C20H22N2O2

Molecular Weight

322.4 g/mol

IUPAC Name

(2S)-N-(2-acetylphenyl)-1-benzylpyrrolidine-2-carboxamide

InChI

InChI=1S/C20H22N2O2/c1-15(23)17-10-5-6-11-18(17)21-20(24)19-12-7-13-22(19)14-16-8-3-2-4-9-16/h2-6,8-11,19H,7,12-14H2,1H3,(H,21,24)/t19-/m0/s1

InChI Key

WQMUQIKTXAMNIA-IBGZPJMESA-N

Isomeric SMILES

CC(=O)C1=CC=CC=C1NC(=O)[C@@H]2CCCN2CC3=CC=CC=C3

Canonical SMILES

CC(=O)C1=CC=CC=C1NC(=O)C2CCCN2CC3=CC=CC=C3

Origin of Product

United States

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